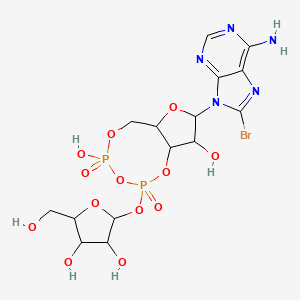

8-Br-cADPR

描述

属性

CAS 编号 |

151898-26-9 |

|---|---|

分子式 |

C15H20BrN5O13P2 |

分子量 |

620.20 g/mol |

IUPAC 名称 |

(2S,3R,4S,5R)-2-[[(6aR,8R,9R,9aS)-8-(6-amino-8-bromopurin-9-yl)-4,9-dihydroxy-2,4-dioxo-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl]oxy]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C15H20BrN5O13P2/c16-15-20-6-11(17)18-3-19-12(6)21(15)13-9(25)10-5(30-13)2-29-35(26,27)34-36(28,32-10)33-14-8(24)7(23)4(1-22)31-14/h3-5,7-10,13-14,22-25H,1-2H2,(H,26,27)(H2,17,18,19)/t4-,5-,7-,8-,9-,10-,13-,14+,36?/m1/s1 |

InChI 键 |

PLQQKRPSINJWTK-VNMBDIRDSA-N |

手性 SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |

规范 SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O |

外观 |

Assay:≥95%A crystalline solid |

同义词 |

8-bromo-cADPR; 8-bromo-cADP-Ribose |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of 8-Bromo-Cyclic Adenosine Diphosphate Ribose (8-Br-cADPR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR) is a pivotal synthetic analog of cyclic adenosine diphosphate ribose (cADPR), a ubiquitous second messenger that modulates intracellular calcium (Ca²⁺) signaling. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its molecular targets, and its role as a potent antagonist in the cADPR signaling pathway. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling cascades, this document serves as a comprehensive resource for researchers in cellular biology, pharmacology, and drug development.

Introduction: The cADPR Signaling Pathway

Cyclic ADP-ribose is an endogenous nucleotide synthesized from nicotinamide adenine dinucleotide (NAD⁺) by the action of ADP-ribosyl cyclases, with CD38 being the most well-characterized in mammals. cADPR plays a crucial role in mobilizing intracellular Ca²⁺ from the endoplasmic or sarcoplasmic reticulum (ER/SR), which is essential for a multitude of cellular processes, including muscle contraction, cell proliferation, and neurotransmission. The primary target of cADPR is the ryanodine receptor (RyR), a large conductance Ca²⁺ channel located on the ER/SR membrane. cADPR sensitizes RyRs to Ca²⁺, thereby amplifying Ca²⁺-induced Ca²⁺ release (CICR).

This compound: A Potent Antagonist

This compound is a cell-permeable derivative of cADPR where a bromine atom is substituted at the 8-position of the adenine ring. This modification confers antagonistic properties, allowing it to competitively inhibit the actions of cADPR. Its cell permeability makes it a valuable tool for studying the physiological roles of the cADPR pathway in intact cells and tissues.

Mechanism of Action

The primary mechanism of this compound is the competitive antagonism of cADPR at its binding site. While the precise molecular interactions are still under investigation, it is understood that this compound prevents cADPR from binding to and sensitizing RyR channels. This inhibition blocks the cADPR-mediated amplification of Ca²⁺ release from intracellular stores.

Interaction with Ryanodine Receptors (RyRs)

The interaction of cADPR and its antagonists with RyRs is complex and may be indirect. Evidence suggests the involvement of accessory proteins, such as FK506-binding protein 12.6 (FKBP12.6), in mediating the effects of cADPR on RyRs. This compound is thought to interfere with this modulatory complex, thereby preventing the sensitization of the RyR channel to Ca²⁺. While all three RyR isoforms (RyR1, RyR2, and RyR3) are expressed in various tissues, the specific interactions of this compound with each isoform are an active area of research.

Effects on TRPM2 Channels

Some studies have proposed that this compound can also act as an antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1] TRPM2 is a Ca²⁺-permeable non-selective cation channel activated by ADP-ribose (ADPR), a breakdown product of NAD⁺. The antagonistic action of this compound on TRPM2 may contribute to its overall effects on cellular Ca²⁺ homeostasis, particularly in the context of oxidative stress where TRPM2 activity is heightened. However, it is important to note that some research suggests the inhibitory effect of this compound on TRPM2 might be due to its potential hydrolysis to 8-Br-ADPR, which is a known TRPM2 antagonist.

Quantitative Data

The following table summarizes key quantitative data for this compound from various experimental systems.

| Parameter | Value | Experimental System | Reference |

| IC₅₀ | 1.7 µM | Inhibition of cADPR-induced Ca²⁺ release | Sea urchin egg homogenates |

| Effective Concentration | 10 µM - 1 mM | Inhibition of oxytocin-induced Ca²⁺ elevation | Human myometrial smooth muscle cells (PHM1)[2] |

| Inhibition of Net [Ca²⁺]i Elevation (100 nM oxytocin) | 19% at 10 µM, 24% at 100 µM, 40% at 1 mM | Human myometrial smooth muscle cells (PHM1)[2] | |

| Inhibition of Net [Ca²⁺]i Elevation (100 nM agonists) | ~30% (oxytocin), ~41.5% (endothelin-1) | Human myometrial smooth muscle cells (PHM1)[3] |

Signaling Pathway and Experimental Workflow Visualizations

cADPR Signaling Pathway and Inhibition by this compound

Experimental Workflow for Investigating this compound Effects

Experimental Protocols

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

This protocol describes the measurement of [Ca²⁺]i in cultured cells to assess the inhibitory effect of this compound on agonist-induced Ca²⁺ release.

Materials:

-

Cultured cells grown on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

This compound stock solution (in DMSO or aqueous buffer)

-

Agonist of interest (e.g., oxytocin, carbachol)

-

Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells three times with HBSS to remove extracellular Fura-2 AM.

-

De-esterification: Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

Pre-incubation with this compound:

-

Replace the HBSS with a solution containing the desired concentration of this compound (e.g., 100 µM) or vehicle control.

-

Incubate for 15-30 minutes.

-

-

Calcium Imaging:

-

Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

-

Begin recording the fluorescence intensity by alternating excitation at 340 nm and 380 nm, while collecting the emission at ~510 nm.

-

Establish a stable baseline reading.

-

Add the agonist of interest to the perfusion chamber and continue recording to capture the change in [Ca²⁺]i.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The change in this ratio is proportional to the change in [Ca²⁺]i.

-

Compare the agonist-induced Ca²⁺ response in cells pre-treated with this compound to the control cells.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for investigating the effects of this compound on ion channel activity, such as TRPM2.

Materials:

-

Isolated cells suitable for patch-clamping

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

-

Intracellular (pipette) solution (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP)

-

This compound to be included in the intracellular solution

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-8 MΩ when filled with the intracellular solution.

-

Solution Preparation: Prepare and filter the extracellular and intracellular solutions. Add this compound to the intracellular solution at the desired final concentration.

-

Cell Preparation: Plate cells at a low density in a dish compatible with the patch-clamp setup.

-

Gigaohm Seal Formation:

-

Fill a micropipette with the intracellular solution (with or without this compound) and mount it on the headstage.

-

Under visual control, carefully approach a cell with the micropipette while applying slight positive pressure.

-

Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell and dialysis of the cell interior with the pipette solution.

-

Recording:

-

Clamp the cell at a desired holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit channel currents.

-

Record currents in cells dialyzed with the control intracellular solution and compare them to currents from cells dialyzed with the this compound-containing solution.

-

-

Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel properties such as current amplitude, activation kinetics, and voltage-dependence.

Conclusion

This compound is an indispensable pharmacological tool for elucidating the complex roles of the cADPR signaling pathway. Its ability to antagonize cADPR-mediated Ca²⁺ release via RyRs, and potentially modulate TRPM2 channels, makes it a versatile agent for studying a wide range of physiological and pathophysiological processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute rigorous investigations into the mechanism of this compound and the broader implications of cADPR signaling in health and disease. Further research into the isoform-specific effects on RyRs and the precise nature of its interaction with TRPM2 will continue to refine our understanding of this important signaling molecule.

References

8-Bromo-Cyclic ADP-Ribose (8-Br-cADPR): A Technical Guide to its Function as a cADPR Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic or sarcoplasmic reticulum, playing a pivotal role in a myriad of cellular processes. The study of its complex signaling pathways has been greatly facilitated by the development of specific molecular tools. Among these, 8-Bromo-cyclic ADP-ribose (8-Br-cADPR) has emerged as a cornerstone antagonist. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, antagonist potency, and applications in research. It includes structured data tables, detailed experimental protocols, and visualizations of the relevant signaling pathways to serve as a comprehensive resource for professionals in the field.

Introduction to cADPR and this compound

Cyclic ADP-ribose is synthesized from nicotinamide adenine dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase, most notably the transmembrane protein CD38.[1] Once produced, cADPR binds to and sensitizes ryanodine receptors (RyRs), a class of intracellular Ca²⁺ channels, leading to Ca²⁺-induced Ca²⁺ release (CICR) from intracellular stores.[2][3] This signaling cascade is integral to processes ranging from muscle contraction and neurotransmitter secretion to T-lymphocyte activation and axon degeneration.[2][4]

This compound is a synthetic, cell-permeable analog of cADPR where the hydrogen atom at the 8-position of the adenine ring is substituted with a bromine atom.[5][6] This modification prevents the molecule from activating the Ca²⁺ release mechanism while still allowing it to bind to the cADPR receptor site, making it an effective competitive antagonist.[5] Its stability and membrane permeability have made it an invaluable tool for elucidating the physiological and pathological roles of the cADPR pathway.[6][7]

Mechanism of Action

This compound primarily functions as a competitive antagonist of cADPR at its binding site on the ryanodine receptor complex.[5][8] By occupying the binding site without triggering the conformational change required for channel activation, it blocks cADPR-mediated Ca²⁺ release.[5] Studies have shown that alterations at the 8-position of the adenine group do not inhibit binding but eliminate the ability to activate the release mechanism.[5]

While its primary target is the RyR-mediated Ca²⁺ release pathway, some evidence suggests this compound may also act as an antagonist of the TRPM2 (Transient Receptor Potential Melastatin 2) ion channel, which can also be activated by cADPR.[9] This dual antagonism is a critical consideration in experimental design. Furthermore, some studies have described this compound as a partial antagonist, as it can fully inhibit certain cADPR-mediated effects (like Ca²⁺ entry) while only partially inhibiting others (like Ca²⁺ release from stores).[10][11]

Signaling Pathway Visualization

The following diagram illustrates the canonical CD38/cADPR signaling pathway and the inhibitory action of this compound. An external agonist (e.g., a hormone or neurotransmitter) binds to a G-protein coupled receptor (GPCR), leading to the activation of CD38. CD38 synthesizes cADPR, which then binds to and activates RyR channels on the endoplasmic reticulum (ER), causing Ca²⁺ release. This compound competes with cADPR for the RyR binding site, preventing channel activation.

Caption: The CD38/cADPR signaling pathway and its inhibition by this compound.

Quantitative Data on Antagonist Activity

The potency of this compound can vary depending on the biological system and experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Antagonist Potency (IC₅₀)

| Preparation | Effect Measured | IC₅₀ Value | Reference |

| Sea Urchin Egg Homogenates | Inhibition of cADPR-evoked Ca²⁺ release | 1.7 µM | [7][12] |

Table 2: Effective Concentrations and Observed Inhibition in Cellular Assays

| Cell/Tissue Type | Agonist/Stimulus | This compound Conc. | Observed Effect | Reference |

| Human Myometrial (PHM1) Cells | Oxytocin (100 nM) | 100 µM | ~30% inhibition of [Ca²⁺]i increase | [1] |

| Human Myometrial (PHM1) Cells | Oxytocin (1 µM) | 100 µM | ~21.4% inhibition of [Ca²⁺]i increase | [1] |

| Human Myometrial (PHM1) Cells | Various Agonists | 100 µM | 20-46% average inhibition of [Ca²⁺]i responses | [1] |

| Permeabilized Duodenum Myocytes | Acetylcholine (1 µM) | 20 µM | Significant reduction of Ca²⁺ peak and suppression of oscillations | [8] |

| Jurkat T-lymphocytes | 8-Br-N¹-cIDPR (agonist) | 500 µM | Full inhibition of Ca²⁺ entry; partial inhibition of Ca²⁺ release | [10] |

| DRG Axons | sTIR dimerization | Not specified | Partial inhibition of axonal Ca²⁺ elevation | [11] |

| DRG Axons | Paclitaxel | Not specified | Partial decrease in axonal Ca²⁺ flux | [4] |

Experimental Protocols: Intracellular Calcium Measurement

A common application of this compound is to determine the contribution of the cADPR pathway to agonist-induced increases in intracellular Ca²⁺. This is typically achieved using fluorescent Ca²⁺ indicators.

Protocol: Agonist-Induced [Ca²⁺]i Measurement in Cultured Cells

This protocol provides a general framework for assessing the effect of this compound on Ca²⁺ signaling using a ratiometric fluorescent indicator like Fura-2 AM.

Materials:

-

Cultured cells grown on glass coverslips

-

Fura-2 AM (cell-permeant Ca²⁺ indicator)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

This compound stock solution (e.g., in DMSO or water)

-

Agonist of interest (e.g., acetylcholine, oxytocin)

-

Fluorescence microscopy imaging system with 340/380 nm excitation capability

Methodology:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 4 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Wash cells twice with HBSS.

-

Incubate cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.[10]

-

Wash cells twice with HBSS to remove extracellular dye and allow 15-30 minutes for de-esterification of the dye within the cells.[10]

-

-

Antagonist Pre-incubation:

-

Mount the coverslip onto the microscope stage perfusion chamber.

-

Divide the coverslips into two groups: Control and this compound treated.

-

For the treated group, pre-incubate the cells with the desired concentration of this compound (e.g., 100 µM) in HBSS for a specified time (e.g., 15-30 minutes) prior to agonist stimulation.[1] The control group is incubated with vehicle only.

-

-

Calcium Imaging:

-

Begin recording the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and capturing the emission at ~510 nm.

-

After establishing a stable baseline for 1-2 minutes, apply the agonist of interest to the cells via the perfusion system.

-

Continue recording the fluorescence ratio to capture the full Ca²⁺ response (peak and plateau phases).

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each time point.

-

Convert the ratio to intracellular Ca²⁺ concentration ([Ca²⁺]i) using the Grynkiewicz equation, if calibrated.

-

Quantify the Ca²⁺ response by measuring the peak amplitude (baseline to peak) of the response.

-

Compare the peak amplitude of the agonist response in the control group versus the this compound treated group.

-

Calculate the percent inhibition attributable to this compound.

-

Experimental Workflow Visualization

Caption: Workflow for a Ca²⁺ imaging experiment using this compound.

Applications, Limitations, and Conclusion

Applications:

-

Pathway Elucidation: this compound is widely used to confirm the involvement of the cADPR signaling pathway in a cellular response to a specific stimulus.[1][13]

-

Disease Research: It has been instrumental in studying the role of cADPR in conditions like asthma, hypertension, neurodegenerative diseases, and chemotherapy-induced peripheral neuropathy.[4][13]

-

Distinguishing Pathways: It helps differentiate the contribution of cADPR/RyR-mediated Ca²⁺ release from IP₃-mediated release, as it does not affect the latter.[14]

Limitations and Considerations:

-

Potency: this compound is less potent than other antagonists like 8-amino-cADPR.[5]

-

Partial Antagonism: In some systems, it acts as a partial antagonist, leading to incomplete inhibition of Ca²⁺ release, which requires careful interpretation of results.[10][11]

-

Off-Target Effects: Its potential antagonism of TRPM2 channels must be considered, especially in cell types where these channels are highly expressed.[9]

-

Concentration: The effective concentration can be high (in the µM range) and needs to be empirically determined for each cell type and experimental setup.

Conclusion: 8-Bromo-cyclic ADP-ribose is a powerful and essential pharmacological tool for investigating cADPR-mediated Ca²⁺ signaling. Its cell permeability and specific, competitive antagonism of the cADPR binding site allow researchers to probe the function of this pathway with a high degree of confidence. While awareness of its limitations, such as potential partial antagonism and effects on TRPM2, is crucial for robust experimental design, this compound remains a cornerstone for advancing our understanding of intracellular calcium dynamics in health and disease.

References

- 1. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP): novel regulators of Ca2+-signaling and cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From eggs to hearts: what is the link between cyclic ADP-ribose and ryanodine receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cADPR induced calcium influx mediates axonal degeneration caused by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of antagonists of cyclic-ADP-ribose-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The cyclic ADP ribose antagonist 8-NH2-cADP-ribose blocks cholecystokinin-evoked cytosolic Ca2+ spiking in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of the TRPM2 Ion Channel by 8-Br-cADPR

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a non-selective cation channel, is a critical mediator of cellular responses to oxidative stress and plays a significant role in various physiological and pathological processes. Its activation, primarily by adenosine diphosphate ribose (ADPR), leads to an influx of Ca²⁺, triggering downstream signaling cascades. 8-bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR) has been identified as an antagonist of TRPM2. This technical guide provides a comprehensive overview of the inhibitory action of this compound on the TRPM2 ion channel, detailing the mechanism of action, quantitative inhibition data, and explicit experimental protocols for its study. This document is intended to serve as a core resource for researchers in academia and industry engaged in the study of TRPM2 and the development of novel therapeutic agents targeting this channel.

Introduction to TRPM2 and its Antagonist this compound

The TRPM2 channel is a crucial sensor of oxidative stress, activated by the binding of ADPR to its C-terminal NUDT9 homology (NUDT9H) domain.[1][2][3] This activation is potentiated by intracellular Ca²⁺.[4] The channel's activity is implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and ischemia-reperfusion injury, making it a compelling target for drug development.[5][6][7][8]

This compound is a synthetic analog of cyclic ADP-ribose (cADPR) and has been characterized as an antagonist of the TRPM2 ion channel.[5][9] While initially investigated for its role in cADPR-mediated signaling, its effects on TRPM2 have garnered significant attention.[10] It is important to note that the inhibitory action of commercially available this compound on ADPR-induced TRPM2 currents may be, at least in part, attributable to its hydrolysis product, 8-bromo-adenosine diphosphate ribose (8-Br-ADPR), which acts as a competitive antagonist.[10][11][12] Cryo-electron microscopy studies have revealed that this compound binds to the N-terminal MHR1/2 domain of TRPM2, stabilizing the channel in a closed, apo-like conformation.[13]

Quantitative Data on TRPM2 Inhibition

The inhibitory potency of this compound and its related compounds on TRPM2 activity has been quantified in various studies. The following tables summarize the key quantitative data available in the literature.

| Compound | Target | Assay Type | Key Parameter | Value | Reference(s) |

| 8-Br-ADPR | Human TRPM2 | Electrophysiology | IC₅₀ | ~300 µM | [10][12] |

| AMP | Human TRPM2 | Electrophysiology | IC₅₀ | 10-70 µM | [10][11] |

| ACA | Human TRPM2 | Electrophysiology & Calcium Imaging | IC₅₀ | 1.7 µM | [6] |

| 2-APB | Human TRPM2 | Calcium Imaging | - | Effective at 100 µM | [14] |

| DPQ | PARP-1 (indirectly affecting TRPM2) | Calcium Imaging | - | Effective at 10 µM | [14] |

| PJ34 | PARP-1 (indirectly affecting TRPM2) | Calcium Imaging | - | Effective at 30 µM | [14] |

| Table 1: Inhibitory Concentrations of Various Compounds on TRPM2 Activity. |

| Compound | Binding Site on TRPM2 | Method | Finding | Reference(s) |

| This compound | MHR1/2 domain | Cryo-Electron Microscopy | Binds to the N-terminal MHR1/2 domain, stabilizing an apo-like conformation. | [13] |

| ADPR | NUDT9H and MHR1/2 domains | Cryo-Electron Microscopy & Surface Plasmon Resonance | Binds to both the C-terminal NUDT9H domain and the N-terminal MHR1/2 domain. | [2][11] |

| Table 2: Ligand Binding Sites on the TRPM2 Channel. |

Signaling Pathways and Inhibition Mechanisms

The activation of TRPM2 by ADPR and its subsequent inhibition by this compound involves a complex interplay of protein domains and conformational changes.

Figure 1. TRPM2 activation by ADPR and inhibition by this compound.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure ADPR-induced TRPM2 currents in HEK293 cells heterologously expressing human TRPM2 and their inhibition by this compound.

A. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells onto glass coverslips in 35 mm dishes at a density that will result in 50-70% confluency on the day of transfection.

-

Transiently transfect the cells with a plasmid encoding human TRPM2 using a suitable transfection reagent according to the manufacturer's instructions. An expression vector containing a fluorescent reporter (e.g., GFP) is recommended for easy identification of transfected cells.

-

Incubate the cells for 24-48 hours post-transfection before electrophysiological recordings.[15][16]

B. Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, and desired concentrations of ADPR and this compound. Adjust pH to 7.2 with CsOH. Include a Ca²⁺ buffer (e.g., 1 mM EGTA or BAPTA) to control intracellular Ca²⁺ concentration.

C. Recording Procedure:

-

Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the extracellular solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Establish a giga-ohm seal on a fluorescently identified cell and achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

-

Record baseline currents with a pipette solution containing only the buffer.

-

To measure activation, use a pipette solution containing the desired concentration of ADPR (e.g., 100 µM).

-

To measure inhibition, co-apply this compound with ADPR in the pipette solution or apply this compound to the bath solution.

-

Analyze the current-voltage (I-V) relationship and current density (pA/pF).

Figure 2. Experimental workflow for whole-cell patch-clamp analysis.

Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM2 activation and inhibition.

A. Cell Preparation:

-

Seed HEK293 cells expressing TRPM2 on glass-bottom dishes.

-

On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing Ca²⁺.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at a suitable concentration (typically 2-5 µM) in HBSS for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's protocol.

-

After loading, wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.

B. Imaging Procedure:

-

Mount the dish on a fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with HBSS.

-

Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4, use an excitation wavelength of ~490 nm and measure emission at ~520 nm.

-

To activate TRPM2, apply a stimulus such as H₂O₂ (e.g., 1 mM) or introduce ADPR into the cells via a patch pipette in a perforated patch configuration.

-

To test for inhibition, pre-incubate the cells with this compound for a defined period (e.g., 15-30 minutes) before applying the TRPM2 agonist.

-

Record the changes in fluorescence intensity over time.

C. Data Analysis:

-

For Fura-2, calculate the ratio of fluorescence intensities at 340 nm and 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration.

-

For Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀).

-

Plot the fluorescence ratio or ΔF/F₀ as a function of time to visualize the calcium transients.

-

Quantify parameters such as the peak amplitude, duration, and area under the curve of the calcium response.

Figure 3. Experimental workflow for calcium imaging assays.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of TRPM2 function. Understanding its mechanism of inhibition, supported by robust quantitative data and detailed experimental protocols, is essential for advancing research in this field. The information presented in this guide provides a solid foundation for scientists and researchers aiming to elucidate the intricate roles of TRPM2 in health and disease and to develop novel therapeutic strategies targeting this important ion channel. The noted complexity of this compound's action, potentially involving its hydrolysis to 8-Br-ADPR, underscores the need for careful interpretation of experimental results and suggests that further studies with purified compounds are warranted.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. Structures and gating mechanism of human TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Principles of ADP-Ribose-Mediated Activation and Opposite Roles of the NUDT9 Homology Domain in the TRPM2 Orthologs of Man and Sea Anemone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases [frontiersin.org]

- 8. TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cADPR Does Not Activate TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]

- 13. EMDB-20482: Human TRPM2 bound to this compound and calcium - Yorodumi [pdbj.org]

- 14. TRPM2 Channel Inhibition Attenuates Amyloid β42-Induced Apoptosis and Oxidative Stress in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]

An In-depth Technical Guide to 8-Bromo-Cyclic Adenosine Diphosphate Ribose (8-Br-cADPR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR) is a pivotal synthetic analog of cyclic adenosine diphosphate ribose (cADPR), a crucial second messenger in intracellular calcium ([Ca²⁺]i) signaling. As a cell-permeable antagonist of cADPR-mediated pathways and an inhibitor of the TRPM2 ion channel, this compound serves as an indispensable tool for elucidating the complex mechanisms of calcium homeostasis and its role in a myriad of physiological and pathophysiological processes. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, complete with detailed experimental protocols and visual representations of its signaling pathways.

Chemical Structure and Properties

This compound is characterized by the addition of a bromine atom at the 8th position of the adenine ring of the cADPR molecule. This modification confers stability and cell permeability, making it a valuable probe for studying intracellular processes.

| Property | Value |

| Molecular Formula | C₁₅H₂₀BrN₅O₁₃P₂ |

| Molecular Weight | 620.19 g/mol |

| CAS Number | 151898-26-9 |

| Appearance | White lyophilized powder |

| Solubility | Soluble in water |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action and Biological Properties

This compound primarily functions as a competitive antagonist at the cADPR binding sites on ryanodine receptors (RyRs), thereby inhibiting cADPR-induced Ca²⁺ release from intracellular stores like the endoplasmic reticulum.[1][2] Additionally, it has been identified as an antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, which is involved in oxidative stress-induced Ca²⁺ influx.[3][4] However, some studies suggest its inhibition of TRPM2 may be indirect, possibly through its hydrolysis product, 8-Br-ADPR.[5]

The biological effects of this compound are extensive and have been observed in various cell types:

-

Inhibition of Calcium Release: It effectively blocks Ca²⁺ release induced by cADPR in numerous cell types, including sea urchin eggs, with a reported IC₅₀ of 1.7 µM in sea urchin egg homogenates.[6]

-

Modulation of Smooth Muscle Contraction: In airway smooth muscle cells, this compound attenuates the [Ca²⁺]i responses to contractile agonists like acetylcholine and endothelin-1.[4]

-

Neuro-regulation: It has been shown to influence neuronal processes by inhibiting ACh-induced proliferation and delaying NGF-induced differentiation in PC12 cells.[1]

-

Immune System Modulation: this compound can block the migration of neutrophils and monocytes in response to chemoattractants.[2]

-

Cardiovascular Effects: It is implicated in the regulation of cardiac function and vascular tone.

-

Renal Protection: Studies have shown that this compound can reduce renal damage in ischemia-reperfusion injury by inhibiting TRPM2.[4][5]

Signaling Pathways

This compound exerts its effects by intervening in key calcium signaling pathways. The two primary pathways are the cADPR/RyR pathway and the TRPM2 channel pathway.

References

- 1. CD38/cADPR/Ca2+ Pathway Promotes Cell Proliferation and Delays Nerve Growth Factor-induced Differentiation in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Properties of CD38 in the Mouse Immune System: Enzyme-dependent and -independent Roles in Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Function of 8-Br-cADPR in Neurons

For Researchers, Scientists, and Drug Development Professionals

Core Summary

8-Bromo-cyclic ADP-ribose (8-Br-cADPR) is a crucial pharmacological tool for investigating intracellular calcium (Ca²⁺) signaling pathways in neurons. As a cell-permeable antagonist of cyclic ADP-ribose (cADPR), it plays a significant role in elucidating the mechanisms of neuronal function and dysfunction.[1][2] This guide provides a comprehensive overview of this compound's mechanism of action, its effects on neuronal signaling pathways, and its potential therapeutic implications, particularly in the context of neurodegenerative diseases.

Mechanism of Action

This compound primarily functions as a competitive antagonist of cADPR, a second messenger that mobilizes intracellular Ca²⁺ from the endoplasmic reticulum.[3][4] The primary targets of cADPR-mediated signaling are the ryanodine receptors (RyRs), large-conductance Ca²⁺ channels.[3][5] By blocking the action of cADPR at these receptors, this compound effectively inhibits the release of Ca²⁺ from intracellular stores.[2][6]

In addition to its effects on RyRs, this compound has also been identified as an antagonist of the TRPM2 (Transient Receptor Potential Melastatin 2) ion channel, which is permeable to Ca²⁺ and other cations.[7][8][9] This dual antagonism makes this compound a valuable tool for dissecting the relative contributions of cADPR/RyR and TRPM2-mediated Ca²⁺ signaling in neuronal processes.

Role in Neuronal Calcium Signaling

Calcium is a ubiquitous second messenger in neurons, regulating a vast array of cellular processes, from neurotransmitter release to gene expression. The precise spatial and temporal control of intracellular Ca²⁺ concentration is critical for normal neuronal function. cADPR-mediated Ca²⁺ release contributes to various neuronal activities, and this compound has been instrumental in uncovering these roles.

In bovine adrenal chromaffin cells, which share characteristics with neurons, the cADPR antagonist this compound was shown to specifically reduce the sustained phase of acetylcholine-induced increases in intracellular Ca²⁺.[10] This suggests that cADPR is involved in maintaining elevated Ca²⁺ levels during prolonged stimulation.[10] Furthermore, studies in hippocampal neurons have provided evidence that the cADPR signaling pathway is essential for inducing long-term depression (LTD), a form of synaptic plasticity.[11]

Neuroprotection and Axon Degeneration

Recent research has highlighted a critical role for the cADPR signaling pathway in axon degeneration, a hallmark of many neurodegenerative diseases and chemotherapy-induced peripheral neuropathy (CIPN).[12][13][14] The activation of the SARM1 enzyme, a key player in programmed axon degeneration, leads to the production of cADPR.[12][15] This increase in cADPR contributes to a rise in intra-axonal Ca²⁺, a critical step in the degenerative process.[12][13]

The application of this compound has been shown to be neuroprotective in this context. In cultured dorsal root ganglion (DRG) sensory neurons, axonal treatment with this compound significantly decreased paclitaxel-induced axon degeneration in a concentration-dependent manner.[12][15] It also inhibited axon degeneration triggered by the direct activation of SARM1.[12] These findings suggest that antagonizing cADPR signaling with this compound is a promising therapeutic strategy for conditions involving axon degeneration.[13][14]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound from the cited literature.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ for cADPR-induced Ca²⁺ release | 1.7 µM | Sea urchin egg homogenates | [2] |

| IC₅₀ for inhibiting cADPR action | ~1.7 µM | Oocyte system | [6] |

| Concentration for reducing ACh-induced Ca²⁺ response | 20 µM | Permeabilized duodenum myocytes | [16] |

| Concentration for inhibiting store-operated Ca²⁺ transients | 1-100 µM (dose-dependent) | Human myometrial smooth muscle cells | [17] |

| Concentration for neuroprotection (paclitaxel-induced degeneration) | 0.1-10 µM | DRG sensory neuron axons | [15] |

Key Experimental Protocols

Calcium Imaging in Permeabilized Cells

-

Objective: To measure the effect of this compound on acetylcholine (ACh)-induced Ca²⁺ responses.

-

Cell Type: Duodenum myocytes.[16]

-

Permeabilization: Cells are permeabilized with saponin (e.g., 10 µg/ml) to allow the entry of this compound.[16]

-

Calcium Indicator: A fluorescent Ca²⁺ indicator (e.g., Fura-2/AM) is loaded into the cells prior to the experiment.

-

Protocol:

-

Analysis: Compare the amplitude of the initial Ca²⁺ peak and the characteristics of any subsequent Ca²⁺ oscillations in the presence and absence of this compound.[16]

Axon Degeneration Assay in Compartmentalized Cultures

-

Objective: To assess the neuroprotective effect of this compound on chemotherapy-induced axon degeneration.

-

Cell Type: Dorsal Root Ganglion (DRG) sensory neurons.[12][15]

-

Culture System: Campenot chambers or microfluidic devices are used to physically separate axons from cell bodies.[15]

-

Protocol:

-

Culture DRG neurons in compartmentalized chambers until axons have extended into the axonal compartment.

-

Pre-treat the axonal compartment with varying concentrations of this compound (e.g., 0.1–10 µM) for 1 hour.[15]

-

Add the neurotoxic agent (e.g., 30 nM paclitaxel) to the axonal compartment.[15]

-

Incubate for a specified time (e.g., 24 hours).[15]

-

Fix and immunostain the neurons (e.g., with an anti-Tuj1 antibody to visualize axons).

-

-

Analysis: Quantify the extent of axon degeneration by measuring parameters such as axon fragmentation or the percentage of intact axons.[12][15]

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From eggs to hearts: what is the link between cyclic ADP-ribose and ryanodine receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Physiological role of cyclic ADP-ribose as a novel endogenous agonist of ryanodine receptor in adrenal chromaffin cells] [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence of a role for cyclic ADP-ribose in long-term synaptic depression in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. cADPR induced calcium influx mediates axonal degeneration caused by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. Sarm1 activation produces cADPR to increase intra-axonal Ca++ and promote axon degeneration in PIPN - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

foundational research on 8-Br-cADPR and calcium release

An In-depth Technical Guide to the Foundational Research on 8-Br-cADPR and Calcium Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to cell proliferation and apoptosis[1]. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular function. Cyclic adenosine diphosphate-ribose (cADPR) has been established as a key endogenous Ca²⁺ mobilizing nucleotide, acting alongside other second messengers like inositol 1,4,5-trisphosphate (IP₃) and nicotinic acid adenine dinucleotide phosphate (NAADP)[1][2]. cADPR is synthesized from nicotinamide adenine dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase, with CD38 being the major cyclase in mammals[1][3]. It primarily triggers Ca²⁺ release from the endoplasmic reticulum by activating ryanodine receptors (RyRs)[2][4].

To investigate the intricate mechanisms of the cADPR signaling pathway, specific pharmacological tools are indispensable. 8-bromo-cyclic ADP-ribose (this compound) is a stable, cell-permeable analog of cADPR that has been instrumental in this field[5][6]. It functions as a potent antagonist of cADPR-mediated effects, making it an essential tool for dissecting the role of cADPR in various physiological and pathophysiological contexts[5][7][8]. This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its mechanism of action, its application in studying Ca²⁺ signaling pathways, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action

This compound primarily acts as a competitive antagonist at the cADPR binding site. By binding to the receptor or its associated proteins, it prevents cADPR from inducing Ca²⁺ release without initiating a response itself[9].

Interaction with Ryanodine Receptors (RyRs)

The primary target of cADPR-mediated Ca²⁺ release is the ryanodine receptor, a large conductance Ca²⁺ channel on the endoplasmic/sarcoplasmic reticulum[2][10]. Evidence suggests that this compound blocks cADPR-induced Ca²⁺ release by competing for a binding site associated with the RyR complex[9]. While cADPR is thought to act on RyRs through accessory proteins like FK506-binding protein 12.6 (FKBP12.6)[2][11], this compound effectively inhibits this interaction. For instance, in digitonin-permeabilized adrenal chromaffin cells, this compound specifically reduced the sustained phase of acetylcholine-induced Ca²⁺ rise, an effect also seen with FK506, which dissociates FKBP from the RyR[11]. The inhibitory action of this compound has been demonstrated across various RyR isoforms and cell types, confirming its role as a reliable antagonist for studying cADPR-RyR signaling[12].

Effects on TRPM2 Channels

Beyond RyRs, the cADPR signaling axis has been linked to the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a non-selective cation channel activated by ADPR[13]. This compound has been identified as an antagonist of TRPM2, although its mechanism in this context can be complex[7][8][13]. This action is significant in pathological conditions such as renal ischemia-reperfusion injury, where this compound was shown to reduce renal damage, caspase-3 expression, and TRPM2 expression[7][14].

The CD38/cADPR Signaling Pathway

The canonical pathway begins with an extracellular stimulus activating the transmembrane enzyme CD38[1][15]. CD38's ADP-ribosyl cyclase activity converts NAD⁺ into cADPR[3][15]. cADPR then binds to the RyR complex on the endoplasmic reticulum, prompting the release of Ca²⁺ into the cytosol[2][15]. This elevation in intracellular Ca²⁺ concentration triggers a wide range of downstream cellular responses. This compound serves as a critical tool to confirm the involvement of this pathway by specifically inhibiting the cADPR-mediated step.

Quantitative Data Summary

The effectiveness of this compound as an antagonist has been quantified in various biological systems. The following tables summarize key data from foundational research.

Table 1: Potency and Efficacy of this compound

| Cell/Tissue Type | Agonist | Measured Effect | Quantitative Value | Reference |

|---|---|---|---|---|

| Sea Urchin Egg Homogenates | cADPR | Inhibition of Ca²⁺ release | IC₅₀ = 1.7 µM | [6] |

| Human Myometrial Cells | Oxytocin (100 nM) | Inhibition of [Ca²⁺]i elevation | ~30% | [3] |

| Human Myometrial Cells | Oxytocin (1 µM) | Inhibition of [Ca²⁺]i elevation | ~21.4% | [3] |

| Human Myometrial Cells | Cyclopiazonic acid (CPA) | Inhibition of store-operated Ca²⁺ transients | 1 µM: -53%; 10 µM: -68%; 100 µM: -82% | [16] |

| Porcine Airway Smooth Muscle | Acetylcholine (ACh) | Attenuation of [Ca²⁺]i response | Significant attenuation at 100 µM | [17] |

| Porcine Airway Smooth Muscle | Endothelin-1 (ET-1) | Attenuation of [Ca²⁺]i response | Significant attenuation at 100 µM | [17] |

| Porcine Airway Smooth Muscle | Histamine | No significant attenuation of [Ca²⁺]i response | 100 µM | [17] |

| NG108-15 Cells | cADPR | Inhibition of cADPR-induced Ca²⁺ release | IC₅₀ ≈ 1.7 µM (in oocyte system) |[18] |

Table 2: Experimental Concentrations and Observed Outcomes

| Cell/Tissue Type | This compound Concentration | Experimental Observation | Reference |

|---|---|---|---|

| Human Myometrial (PHM1) Cells | 100 µM | Significantly attenuated agonist-induced [Ca²⁺]i elevation. | [3] |

| Jurkat T-lymphocytes | Not specified | Inhibited Ca²⁺ entry and partially inhibited Ca²⁺ release induced by a cADPR agonist. | [13] |

| Bovine Adrenal Chromaffin Cells | Not specified | Reduced the sustained phase of ACh-induced [Ca²⁺]i rise and catecholamine release. | [11] |

| Human Airway Smooth Muscle | Not specified | Attenuated agonist-induced [Ca²⁺]i responses in control and cytokine-treated cells. | [19] |

| Paclitaxel-treated DRG neurons | 10-30 µM | Partially blocked paclitaxel-induced rise in intra-axonal Ca²⁺ and fully blocked axon degeneration at 24h. |[20] |

Experimental Protocols

A cornerstone of cADPR research is the accurate measurement of intracellular Ca²⁺ dynamics. The following is a generalized protocol for measuring agonist-induced Ca²⁺ mobilization using a fluorescent plate reader, synthesized from common methodologies[21][22][23].

Protocol: Measurement of Intracellular Ca²⁺ Mobilization

1. Objective: To measure changes in intracellular Ca²⁺ concentration in response to an agonist, and to determine the inhibitory effect of this compound.

2. Materials:

-

Cells: Adherent or suspension cells expressing the receptor of interest (e.g., HEK293, CHO, PHM1).

-

Reagents:

-

Cell culture medium (e.g., DMEM, RPMI) with FBS, L-glutamine, P/S.

-

Fluorescent Ca²⁺ indicator: Fura-2 AM or Fluo-4 AM (e.g., 2-5 µM).

-

Pluronic F-127 (0.02%).

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Agonist of interest (e.g., oxytocin, acetylcholine).

-

Antagonist: this compound (e.g., 100 µM).

-

Triton X-100 (1%) for F_max determination.

-

EGTA (10 mM) for F_min determination.

-

-

Equipment:

-

96-well black, clear-bottom plates.

-

Fluorescence microplate reader with automated injectors.

-

Cell culture incubator (37°C, 5% CO₂).

-

3. Methodology:

-

Cell Seeding:

-

Plate cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Incubate for 24-48 hours at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Prepare a loading buffer containing the Ca²⁺ indicator (e.g., 2.5 µM Fura-2 AM) and Pluronic F-127 in HBSS.

-

Aspirate the culture medium from the wells.

-

Wash the cells gently with HBSS.

-

Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

-

-

Antagonist Pre-incubation:

-

Aspirate the loading buffer and wash the cells twice with HBSS.

-

Add HBSS to control wells.

-

Add HBSS containing the desired concentration of this compound (e.g., 100 µM) to the test wells.

-

Incubate for 15-30 minutes at 37°C in the dark.

-

-

Calcium Measurement:

-

Place the 96-well plate into the fluorescence plate reader, pre-set to 37°C.

-

Set the reader to record fluorescence at appropriate excitation and emission wavelengths (e.g., for Fura-2, ratio of emission at 510 nm from excitation at 340 nm and 380 nm)[21].

-

Establish a stable baseline fluorescence reading for 30-60 seconds.

-

Use the automated injector to add the agonist to the wells.

-

Continue recording the fluorescence signal for several minutes to capture the full Ca²⁺ transient (initial peak and sustained phase).

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2).

-

Normalize the data by dividing the ratio at each time point by the average baseline ratio.

-

The net [Ca²⁺]i response is often calculated as the peak response minus the baseline.

-

Compare the net response in control wells versus wells pre-treated with this compound to determine the percentage of inhibition.

-

Applications in Research and Drug Development

This compound is a vital research tool for:

-

Validating the CD38/cADPR Pathway: It is widely used to confirm whether a Ca²⁺ signal initiated by a specific agonist is dependent on cADPR[3][17].

-

Investigating Disease Mechanisms: Its use has implicated the cADPR pathway in various pathologies, including airway hyperresponsiveness, renal injury, and chemotherapy-induced peripheral neuropathy[14][19][20].

-

Drug Discovery: By providing a means to block a specific node in the Ca²⁺ signaling network, this compound and its analogs serve as lead compounds and essential tools for screening new therapeutic agents that target the cADPR pathway. For example, its ability to partially prevent paclitaxel-induced peripheral neuropathy suggests that cADPR antagonists could be developed as a therapeutic option[20].

Conclusion

This compound has been fundamental to our understanding of cADPR-mediated Ca²⁺ signaling. As a potent and cell-permeable antagonist, it has allowed researchers to meticulously dissect the role of the CD38/cADPR pathway in a multitude of cellular contexts. The quantitative data consistently demonstrate its efficacy in blocking cADPR-induced Ca²⁺ release via ryanodine receptors and its modulatory effects on other channels like TRPM2. The experimental protocols it enables are central to the fields of cell signaling and pharmacology. For scientists and drug development professionals, this compound remains an indispensable tool for validating signaling pathways and exploring new therapeutic strategies for diseases involving aberrant Ca²⁺ homeostasis.

References

- 1. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD38–Cyclic ADP-Ribose Signal System in Physiology, Biochemistry, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and characterization of antagonists of cyclic-ADP-ribose-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclic ADP-ribose, the ryanodine receptor and Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Physiological role of cyclic ADP-ribose as a novel endogenous agonist of ryanodine receptor in adrenal chromaffin cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ca2+ release induced by cyclic ADP ribose in mice lacking type 3 ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Intracellular calcium signaling through the cADPR pathway is agonist specific in porcine airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cADPR induced calcium influx mediates axonal degeneration caused by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Intracellular calcium measurement [bio-protocol.org]

The Role of 8-Br-cADPR in Smooth Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory studies on 8-bromo-cyclic adenosine diphosphate-ribose (8-Br-cADPR) in smooth muscle cells. This compound is a membrane-permeant antagonist of cyclic ADP-ribose (cADPR), a crucial second messenger involved in intracellular calcium signaling. This guide will delve into its mechanism of action, its effects on various smooth muscle tissues, and the experimental protocols utilized in these investigations.

Core Mechanism of Action

This compound functions as a competitive antagonist at the cADPR binding site on ryanodine receptors (RyRs), which are intracellular calcium release channels located on the sarcoplasmic reticulum (SR). In smooth muscle cells, agonist stimulation of G protein-coupled receptors (GPCRs) can lead to the activation of ADP-ribosyl cyclase (CD38), which synthesizes cADPR from nicotinamide adenine dinucleotide (NAD+). cADPR then binds to and sensitizes RyRs, leading to calcium-induced calcium release (CICR) from the SR and subsequent smooth muscle contraction. By blocking this pathway, this compound effectively attenuates calcium release and, consequently, smooth muscle contraction.

Signaling Pathway of Agonist-Induced Calcium Release via cADPR

The following diagram illustrates the signaling cascade leading to smooth muscle contraction and the inhibitory action of this compound.

Caption: Agonist-induced cADPR-mediated Ca²⁺ release pathway and its inhibition by this compound.

Quantitative Data Summary

The inhibitory effects of this compound on agonist-induced responses in various smooth muscle cells are summarized below.

| Smooth Muscle Type | Agonist(s) | This compound Concentration | Observed Effect | Reference |

| Porcine Airway | Acetylcholine (ACh), Endothelin-1 (ET-1) | 100 µM | Significantly attenuated intracellular Ca²⁺ ([Ca²⁺]i) responses.[1] | [1] |

| Human Myometrial (PHM1 cell line) | Oxytocin, PGF2α, ET-1 | 100 µM | Significantly attenuated agonist-induced [Ca²⁺]i elevation by 20-46%.[2] | [2] |

| Bovine Coronary Artery | Acetylcholine (ACh), Oxotremorine (OXO) | 30 µmol/L | Significantly attenuated vasoconstrictor responses.[3] | [3][4] |

| Mouse Bladder Detrusor | cADPR (1 nM) | 80 µM | Abolished the cADPR-enhanced spontaneous overflow of ATP.[5][6] | [5][6] |

| Human Airway | Acetylcholine, Bradykinin, Thrombin | Not specified | Attenuated [Ca²⁺]i responses in control and cytokine-treated cells.[7] | [7] |

Key Experimental Protocols

A general workflow for investigating the effects of this compound in smooth muscle cells is outlined below.

Caption: General experimental workflow for studying the effects of this compound on smooth muscle cells.

Detailed Methodologies

1. Cell Preparation and Culture:

-

Primary Cells: Smooth muscle cells are enzymatically dissociated from fresh tissue samples (e.g., porcine trachea, bovine coronary artery).

-

Cell Lines: Immortalized cell lines, such as the PHM1 human myometrial cell line, are cultured under standard conditions.[2]

-

Cells are typically grown to sub-confluence on glass coverslips suitable for fluorescence microscopy.

2. Measurement of Intracellular Calcium ([Ca²⁺]i):

-

Fluorescent Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, most commonly Fura-2-acetoxymethyl ester (Fura-2/AM), which can cross the cell membrane.[1][4] Once inside the cell, esterases cleave the AM group, trapping the Fura-2 in the cytoplasm.

-

Fluorescence Microscopy: The coverslip with the loaded cells is mounted on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

-

Excitation and Emission: Cells are alternately excited at wavelengths of 340 nm and 380 nm, and the fluorescence emission is captured at 510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Data Acquisition: Images are captured at regular intervals before and after the addition of agonists and inhibitors to record the temporal changes in [Ca²⁺]i.

3. Application of this compound and Agonists:

-

Pre-incubation: Cells are typically pre-incubated with a specific concentration of this compound (e.g., 100 µM) for a defined period (e.g., 30 minutes) before agonist stimulation to allow for membrane permeation and binding to its target.[1][2]

-

Agonist Stimulation: A known concentration of an agonist (e.g., acetylcholine, endothelin-1) is added to the cell bath to induce a calcium response.

4. Data Analysis:

-

The change in the Fura-2 fluorescence ratio is used to calculate the net change in [Ca²⁺]i.

-

The peak and sustained phases of the calcium response are often analyzed.

-

Statistical comparisons are made between the responses in the presence and absence of this compound to determine the extent of inhibition.

Concluding Remarks

Exploratory studies have consistently demonstrated that this compound is a valuable pharmacological tool for investigating the role of the cADPR signaling pathway in smooth muscle physiology and pathophysiology. Its ability to attenuate agonist-induced calcium release and contraction in a variety of smooth muscle types highlights the importance of this pathway in regulating smooth muscle tone. For researchers and drug development professionals, understanding the mechanism of action and experimental application of this compound is crucial for dissecting the complexities of smooth muscle cell signaling and identifying potential therapeutic targets for diseases characterized by smooth muscle dysfunction, such as asthma and hypertension.

References

- 1. Intracellular calcium signaling through the cADPR pathway is agonist specific in porcine airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Cyclic ADP-ribose contributes to contraction and Ca2+ release by M1 muscarinic receptor activation in coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclic ADP-ribose requires CD38 to regulate the release of ATP in visceral smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic ADP-ribose requires CD38 to regulate the release of ATP in visceral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CD38/cyclic ADP-ribose-mediated Ca2+ signaling contributes to airway smooth muscle hyper-responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of 8-Br-cADPR Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR) is a pivotal pharmacological tool for dissecting the intricate signaling pathways governed by its parent molecule, cyclic ADP-ribose (cADPR). As a membrane-permeant analog, this compound is primarily characterized as a competitive antagonist of cADPR, playing a crucial role in the modulation of intracellular calcium (Ca²⁺) homeostasis. This guide provides a comprehensive overview of the fundamental principles of this compound pharmacology, including its mechanism of action, primary molecular targets, and its effects on cellular signaling cascades. The information is presented to be a valuable resource for researchers in academia and industry.

Core Principles of this compound Pharmacology

This compound exerts its effects primarily by interfering with the binding of cADPR to its cellular targets, thereby modulating Ca²⁺ release from intracellular stores. Its actions are multifaceted and can be context-dependent, exhibiting characteristics of both a competitive and, in some instances, a partial antagonist.

Mechanism of Action

The principal mechanism of action for this compound is the competitive inhibition of cADPR-mediated Ca²⁺ release. cADPR is a second messenger that mobilizes Ca²⁺ from the endoplasmic/sarcoplasmic reticulum by gating ryanodine receptors (RyRs). This compound, by competing with cADPR for binding sites on the RyR channel complex, prevents or reduces the opening of these channels, thus attenuating the downstream Ca²⁺ signal.

Beyond its effects on RyRs, this compound has also been identified as an antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a non-selective cation channel activated by ADPR and potentially sensitized by cADPR.[1][2] This dual antagonism on both RyRs and TRPM2 channels makes this compound a valuable tool for distinguishing the relative contributions of these two pathways to Ca²⁺ signaling in various cell types.

Molecular Targets

-

Ryanodine Receptors (RyRs): The primary and most well-established targets of this compound are the ryanodine receptors. By blocking the action of cADPR at RyRs, this compound inhibits Ca²⁺-induced Ca²⁺ release (CICR), a fundamental process in cellular signaling. The interaction is thought to occur at the cADPR binding site on the RyR complex, which may involve accessory proteins like FK506-binding protein 12.6 (FKBP12.6).[3][4]

-

TRPM2 Ion Channels: this compound has been shown to inhibit TRPM2 channel activity.[2][5] The precise mechanism is still under investigation, with some evidence suggesting that this compound binds to the MHR1/2 domain of the channel.[6] It is important to note the ongoing debate about whether cADPR is a direct activator of TRPM2, and the potential for commercial preparations of this compound to be contaminated with 8-Br-ADPR, which is itself a TRPM2 antagonist.[7]

Quantitative Data on this compound Potency

The potency of this compound as a cADPR antagonist varies depending on the cell type, the specific isoform of the target receptor, and the experimental conditions. The following table summarizes some of the reported effective concentrations and inhibitory constants.

| Target/System | Cell Type/Preparation | Method | Potency (IC₅₀ or Effective Concentration) | Reference(s) |

| cADPR-induced Ca²⁺ release | Sea urchin egg homogenate | Ca²⁺-sensitive electrodes | IC₅₀ ≈ 1 µM | [8] |

| cADPR-induced Ca²⁺ release | Jurkat T-cells | Calcium imaging (Fura-2) | Partial inhibition at 100 µM | [9] |

| Agonist-induced Ca²⁺ oscillations | Duodenum myocytes | Calcium imaging (Fluo-4) | Significant reduction at 20 µM | [10] |

| Oxytocin-induced Ca²⁺ elevation | Human myometrial smooth muscle cells (PHM1) | Calcium imaging | 19% inhibition at 10 µM, 24% at 100 µM, 40% at 1 mM | [11] |

| Store-operated Ca²⁺ entry | Human myometrial cells | Calcium imaging | 80% inhibition at 100 µM | [3] |

| ACh-induced vasoconstriction | Bovine coronary arteries | Microperfusion | Significant attenuation (concentration not specified) | [12] |

Signaling Pathways Modulated by this compound

This compound is instrumental in elucidating several key Ca²⁺ signaling pathways.

The CD38/cADPR/RyR Signaling Pathway

This is the canonical pathway where this compound exerts its primary effect. The ectoenzyme CD38 synthesizes cADPR from NAD⁺. cADPR then binds to the RyR complex on the endoplasmic reticulum, often in conjunction with accessory proteins like FKBP12.6, leading to Ca²⁺ release. This compound competitively antagonizes cADPR at the RyR, blocking this release.

Caption: The CD38/cADPR/RyR signaling pathway and its inhibition by this compound.

Modulation of TRPM2 Channels

The role of cADPR in TRPM2 channel activation is complex and debated. Some studies suggest cADPR can directly activate or sensitize TRPM2 channels to its primary agonist, ADPR. This compound can inhibit TRPM2, providing a tool to investigate this pathway.

Caption: Modulation of the TRPM2 ion channel by ADPR, cADPR, and this compound.

Involvement in Store-Operated Calcium Entry (SOCE)

By modulating RyR-mediated store depletion, the cADPR pathway can indirectly influence store-operated calcium entry (SOCE). Depletion of ER Ca²⁺ stores is sensed by STIM1, which then activates ORAI1 channels in the plasma membrane, leading to Ca²⁺ influx. This compound, by preventing store depletion, can inhibit SOCE.[3]

Caption: Role of the cADPR/RyR pathway in regulating Store-Operated Calcium Entry (SOCE).

Detailed Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes a general method for measuring changes in intracellular Ca²⁺ concentration in response to agonists and the inhibitory effect of this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM glucose, pH 7.4

-

This compound

-

Agonist of interest

-

Fluorescence microscopy system equipped for ratiometric imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips and grow to the desired confluency.

-

On the day of the experiment, wash the cells twice with HBS.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution: 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

-

Incubate the cells in the loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

-

After loading, wash the cells three times with HBS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in HBS.

-

-

This compound Pre-incubation:

-

Calcium Imaging:

-

Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

-

Perfuse the cells with the agonist of interest (with or without this compound) and continue recording the fluorescence changes.

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

-

Experimental Workflow:

Caption: Experimental workflow for intracellular calcium imaging with Fura-2 AM and this compound.

In Vivo Mouse Model of Renal Ischemia-Reperfusion Injury

This protocol outlines a general procedure for inducing renal ischemia-reperfusion injury (IRI) in mice and administering this compound to assess its protective effects.[5][13][14]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, micro-serrefine clamps)

-

This compound solution in sterile saline

-

Saline solution

-

Sutures

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the mouse via intraperitoneal (i.p.) injection of the anesthetic cocktail.

-

Shave the abdominal area and disinfect with an appropriate antiseptic solution.

-

Make a midline laparotomy to expose the kidneys.

-

-

Ischemia Induction:

-

Carefully isolate the renal pedicles (artery and vein).

-

Occlude the renal pedicles with micro-serrefine clamps to induce ischemia. The duration of ischemia can be varied (e.g., 30-45 minutes) to modulate the severity of the injury.

-

-

This compound Administration:

-

This compound can be administered via i.p. injection at a specified dose (e.g., 1-10 mg/kg) at a set time point before, during, or after the ischemic period. The exact timing and dosage should be optimized for the specific study. For example, a study on renal IRI used an i.p. injection of this compound.[5]

-

-

Reperfusion:

-

After the ischemic period, remove the clamps to allow reperfusion of the kidneys.

-

Close the abdominal incision with sutures.

-

-

Post-operative Care and Analysis:

-

Provide post-operative care, including analgesia and hydration.

-

At a predetermined time point after reperfusion (e.g., 24-48 hours), euthanize the mice and collect blood and kidney tissue for analysis (e.g., serum creatinine, BUN, histology, gene expression).

-

Experimental Workflow:

Caption: Workflow for a mouse model of renal ischemia-reperfusion injury with this compound treatment.

Conclusion

This compound is an indispensable tool for the study of cADPR-mediated Ca²⁺ signaling. Its ability to antagonize both RyRs and TRPM2 channels allows for the detailed investigation of their respective roles in a multitude of cellular processes. A thorough understanding of its pharmacology, including its potency and mechanism of action in different cellular contexts, is crucial for the accurate interpretation of experimental results. This guide provides a foundational understanding and practical protocols to aid researchers in effectively utilizing this compound in their studies of Ca²⁺ homeostasis and cellular signaling.

References

- 1. CD38-Cyclic ADP-Ribose Signal System in Physiology, Biochemistry, and Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CD38–Cyclic ADP-Ribose Signal System in Physiology, Biochemistry, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic ADP-ribose binds to FK506-binding protein 12.6 to release Ca2+ from islet microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EMDB-20482: Human TRPM2 bound to this compound and calcium - Yorodumi [pdbj.org]

- 7. cADPR Does Not Activate TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Role of FKBP12.6 in cADPR-induced activation of reconstituted ryanodine receptors from arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclic ADP-ribose contributes to contraction and Ca2+ release by M1 muscarinic receptor activation in coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

experimental protocol for 8-Br-cADPR application

For Researchers, Scientists, and Drug Development Professionals

Introduction